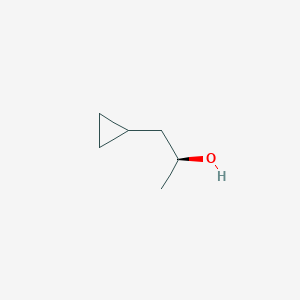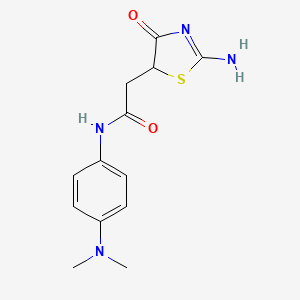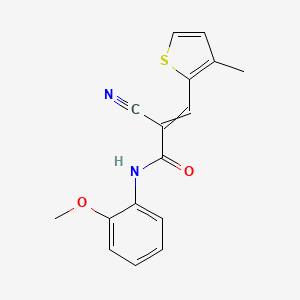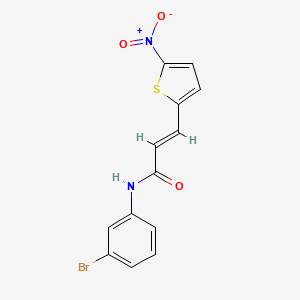
(2S)-1-cyclopropylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-cyclopropylpropan-2-ol: is an organic compound characterized by a cyclopropyl group attached to a propanol backbone. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various chemical and pharmaceutical applications due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of cyclopropylmagnesium bromide with acetaldehyde, followed by hydrolysis to yield (2S)-1-cyclopropylpropan-2-ol.
Reduction of Ketones: Another method includes the reduction of 1-cyclopropylpropan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of cyclopropylpropanone in the presence of a chiral catalyst to ensure the desired stereochemistry.
化学反応の分析
Types of Reactions:
Oxidation: (2S)-1-cyclopropylpropan-2-ol can be oxidized to 1-cyclopropylpropan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be further reduced to cyclopropylpropan-2-amine using reagents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: 1-cyclopropylpropan-2-one.
Reduction: Cyclopropylpropan-2-amine.
Substitution: 1-cyclopropyl-2-chloropropane.
科学的研究の応用
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential role in enzyme inhibition studies.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in the development of new therapeutic agents.
- Studied for its effects on various biological pathways.
Industry:
- Utilized in the manufacture of specialty chemicals.
- Employed in the production of advanced materials with specific stereochemical requirements.
作用機序
The mechanism of action of (2S)-1-cyclopropylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and selectivity of the compound, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
(2R)-1-cyclopropylpropan-2-ol: The enantiomer of (2S)-1-cyclopropylpropan-2-ol, differing in stereochemistry.
1-cyclopropylpropan-2-one: The oxidized form of this compound.
Cyclopropylpropan-2-amine: The reduced form of this compound.
Uniqueness:
- The (2S) configuration imparts specific stereochemical properties that can influence the compound’s reactivity and interaction with biological targets.
- The presence of the cyclopropyl group adds strain to the molecule, affecting its chemical behavior and stability.
特性
IUPAC Name |
(2S)-1-cyclopropylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQQUHYWTTUEQJ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432621-12-9 |
Source


|
| Record name | (2S)-1-cyclopropylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3'-Phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2846739.png)
![Methyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2846740.png)

![4-Cyclobutylidene-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2846747.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2846750.png)

![3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2846752.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2846753.png)

![7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846758.png)
![N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2846759.png)


